molecular formula C11H10INO2 B177549 Ethyl 3-iodo-1H-indole-2-carboxylate CAS No. 117637-79-3

Ethyl 3-iodo-1H-indole-2-carboxylate

Cat. No.: B177549
CAS No.: 117637-79-3
M. Wt: 315.11 g/mol
InChI Key: BZVJUWYDEMOJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with an ethyl ester group at the 2-position and an iodine atom at the 3-position. It is a white solid with a distinct odor and is soluble in organic solvents like ethanol and dichloromethane but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-iodo-1H-indole-2-carboxylate typically involves the introduction of a carboxylate group into the indole ring, followed by iodination and esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Hydrolysis Products: 3-iodo-1H-indole-2-carboxylic acid

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-iodo-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Its structural characteristics allow it to be modified to enhance therapeutic properties. Notably, derivatives of this compound have shown potential as:

  • Antiviral Agents : Research indicates that indole derivatives can inhibit viral replication mechanisms. For instance, derivatives similar to this compound have been studied for their ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle .
  • Anticancer Agents : Several studies have demonstrated the anticancer potential of indole derivatives. This compound and its derivatives are investigated for their ability to induce apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell survival and proliferation .

Biological Research

The compound has been employed in various biological studies due to its interaction with cellular targets:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that play roles in disease pathways. For example, its derivatives can act on enzymes involved in cancer progression and neurodegenerative diseases.
  • Cellular Mechanisms : Studies have indicated that this compound influences gene expression and cellular signaling pathways, making it a valuable tool for exploring cellular processes.

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of various complex molecules:

ApplicationDescription
Building Block Used to synthesize more complex indole derivatives with enhanced biological activity.
Precursor for Functionalization Serves as a precursor for introducing functional groups through various chemical reactions, enhancing its reactivity and utility .

Industrial Applications

The compound also finds uses in industrial applications:

  • Material Science : this compound is used in developing new materials due to its unique chemical properties. Its derivatives can be incorporated into polymers or other materials for enhanced functionality .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Inhibition of HIV Integrase : A study demonstrated that structural modifications on indole derivatives significantly improved their inhibitory effects on HIV integrase, showcasing the potential of this compound as a scaffold for developing antiviral drugs .
  • Anticancer Activity : Research has shown that certain derivatives exhibit strong cytotoxic effects against various cancer cell lines, indicating the importance of this compound in cancer therapeutics .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of indole derivatives have revealed their potential in treating neurodegenerative diseases by activating AMPK pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-iodo-1H-indole-2-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and synthetic transformations .

Biological Activity

Ethyl 3-iodo-1H-indole-2-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8INO2
  • Molecular Weight : Approximately 265.08 g/mol
  • Melting Point : 136 - 137 °C
  • Solubility : Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.

This compound interacts with various biological targets, influencing cellular processes through several mechanisms:

  • Target Interaction : The compound binds to specific enzymes and receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer pathways and other diseases.
  • Gene Expression Modulation : Changes in gene expression have been observed upon treatment with this compound, indicating a potential role in transcriptional regulation.

Antiviral Activity

Research indicates that this compound may possess antiviral properties. Studies have shown that indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral lifecycle progression.

Anticancer Properties

The compound has demonstrated significant anticancer activity across various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
MCF-75.0
HepG26.5
A5494.0

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate its potential utility in treating infections caused by resistant strains of bacteria and fungi.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

  • Anticancer Efficacy : In a study examining its effects on colorectal cancer models, the compound exhibited a dose-dependent reduction in tumor growth, highlighting its potential as part of combination therapies .
  • Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although further research is needed to fully understand its bioavailability and metabolism in vivo.

Properties

IUPAC Name

ethyl 3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJUWYDEMOJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446996
Record name Ethyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117637-79-3
Record name Ethyl 3-iodoindole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-IODOINDOLE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-iodo-1H-indole-2-carboxylate
Ethyl 3-iodo-1H-indole-2-carboxylate
Ethyl 3-iodo-1H-indole-2-carboxylate
Ethyl 3-iodo-1H-indole-2-carboxylate
Ethyl 3-iodo-1H-indole-2-carboxylate
Ethyl 3-iodo-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.